7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Brand Name: Vulcanchem
CAS No.: 866727-35-7
VCID: VC7727521
InChI: InChI=1S/C27H23NO5/c1-3-17-8-10-18(11-9-17)26(29)21-15-28(14-19-6-4-5-7-23(19)31-2)22-13-25-24(32-16-33-25)12-20(22)27(21)30/h4-13,15H,3,14,16H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC
Molecular Formula: C27H23NO5
Molecular Weight: 441.483

7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

CAS No.: 866727-35-7

Cat. No.: VC7727521

Molecular Formula: C27H23NO5

Molecular Weight: 441.483

* For research use only. Not for human or veterinary use.

7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one - 866727-35-7

Specification

CAS No. 866727-35-7
Molecular Formula C27H23NO5
Molecular Weight 441.483
IUPAC Name 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Standard InChI InChI=1S/C27H23NO5/c1-3-17-8-10-18(11-9-17)26(29)21-15-28(14-19-6-4-5-7-23(19)31-2)22-13-25-24(32-16-33-25)12-20(22)27(21)30/h4-13,15H,3,14,16H2,1-2H3
Standard InChI Key VZUPZVNLLJIWQB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC

Introduction

The compound 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one is a complex organic molecule belonging to the quinoline class, which is known for its diverse biological activities. Quinolines and their derivatives have been extensively studied for their potential applications in medicine and other fields due to their broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer activities .

Synthesis and Preparation

The synthesis of quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For compounds similar to 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one, synthesis might involve the use of starting materials like quinoline precursors, followed by reactions such as Friedel-Crafts acylation for introducing the benzoyl group and alkylation or arylation for attaching the methoxyphenylmethyl group.

Biological Activities and Applications

Quinoline derivatives are known for their potential biological activities, including anticancer, antimicrobial, and antimalarial effects. While specific data on 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one is limited, related compounds have shown promising results in these areas. For instance, quinolines with similar structures have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Research Findings and Data

Given the lack of specific research findings on 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one, we can look at related compounds for insights into potential biological activities and chemical properties.

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